2-{[(Pyridin-3-yl)methyl]amino}propanoic acid, also known as 3-amino-2-[(pyridin-3-yl)methyl]propanoic acid, is an organic compound characterized by the presence of both an amino group and a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 180.20 g/mol. The compound is notable for its unique structural features, which include a propanoic acid backbone with a pyridine moiety attached via a methylamino group. This configuration contributes to its potential reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and biochemistry.
Research indicates that 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid exhibits significant biological activity. It has been investigated for its potential role as an enzyme inhibitor and as a building block for biologically active molecules. Preliminary studies suggest that it may possess antiviral and anticancer properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid typically involves several methods:
These synthetic routes can be adapted for both laboratory-scale and industrial production, ensuring high purity and yield.
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid has diverse applications across various fields:
The interaction studies of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid focus on how its structural components influence binding with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, which could significantly impact their function and efficacy .
Several compounds share structural similarities with 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 2-Amino-3-(pyridin-2-yl)propanoic acid | 64090-98-8 | 0.84 |
| 3-Amino-2-(pyridin-4-yl)methylpropanoic acid | Not listed | 0.82 |
| 2-Amino-4-oxo-4-(pyridin-3-yl)butanoic acid | 137548-54-0 | 0.84 |
| 3-(5-Methylpyridin-3-yl)propanoic acid | 1256810-53-3 | 0.80 |
| 2-Amino-3-(pyridin-3-yl)propan-1-ol | Not listed | 0.84 |
The uniqueness of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid lies in its specific substitution pattern on the pyridine ring, which influences both its reactivity and potential interactions with biological targets. This distinct structural arrangement enhances its applicability in research and industrial contexts compared to similar compounds .
The synthesis of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid requires careful consideration of precursor selection and strategic reaction pathway design to achieve optimal yields and purity. The compound's structure features a pyridine ring connected through a methylene bridge to an amino acid backbone, necessitating specialized synthetic approaches that accommodate both heterocyclic and amino acid functionalities [1] [2] [3].
The selection of appropriate starting materials forms the foundation of successful synthetic routes. 2-Aminopyridine derivatives serve as crucial precursors due to their high nucleophilicity and commercial availability [1]. These compounds readily participate in nucleophilic addition reactions under controlled conditions, with reactivity that is highly dependent on solution pH and temperature [4]. The amino group's basicity allows for selective activation while maintaining stability of the pyridine ring system [2].
3-Pyridinecarboxaldehyde represents another strategic precursor choice for reductive amination pathways [5]. This aldehyde exhibits moderate electrophilicity, making it suitable for controlled condensation reactions with amino acid derivatives under mild conditions [5]. The aldehyde functionality provides a direct route to methylene bridge formation through subsequent reduction steps [6].
Acrylate esters, particularly ethyl acrylate and methyl acrylate, function as essential electrophilic partners in Michael addition reactions [1] [2]. These compounds offer high reactivity toward nucleophilic amines while providing the propanoic acid backbone through subsequent hydrolysis [1]. The choice between ethyl and methyl esters often depends on cost considerations and downstream purification requirements [2].
Strategic pathway design involves selecting reaction sequences that minimize side reactions while maximizing overall efficiency. The most commonly employed approach involves initial formation of the pyridine-methyl-amine linkage followed by introduction of the propanoic acid moiety [1] [2]. This sequence allows for better control of regioselectivity and reduces competing reactions [3].
Alternative pathways focus on early formation of the amino acid backbone followed by pyridine functionalization [7] [8]. This approach proves particularly advantageous when working with sensitive pyridine derivatives that may undergo degradation under harsh conditions [9]. The direct N-alkylation of unprotected amino acids with alcohols represents a modern, atom-economical approach that produces only water as a side product [7] [8].
The following table summarizes key precursor characteristics and their synthetic advantages:
| Precursor Type | Function | Reactivity | Advantages |
|---|---|---|---|
| 2-Aminopyridine | Primary amine source for nucleophilic addition | High nucleophilicity, pH dependent | Direct amination, commercially available |
| 3-Pyridinecarboxaldehyde | Aldehyde for reductive amination | Moderate electrophilicity | Mild reductive amination conditions |
| Pyridine-3-methanol | Benzyl position functionalization | Activated methyl group | Enables methylene linker formation |
| Ethyl acrylate | Acrylate ester for Michael addition | Electrophilic alkene | High yields in Michael additions |
| Methyl acrylate | Alternative acrylate ester | Similar to ethyl acrylate | Cost-effective alternative |
| Trifluoromethanesulfonic acid | Catalyst for hydroamination reactions | Strong Lewis acid catalyst | Efficient catalyst, low loading required |
Trifluoromethanesulfonic acid emerges as a highly effective catalyst for the hydroamination of ethyl acrylate with 2-aminopyridines [2]. This strong Lewis acid promotes efficient coupling reactions under controlled temperature conditions, typically achieving yields between 80-99% [2]. The catalyst operates through activation of the acrylate double bond, facilitating nucleophilic attack by the pyridine amino group [2].
Research demonstrates that trifluoromethanesulfonic acid provides superior catalytic activity compared to conventional acid catalysts [2]. The reaction proceeds optimally under nitrogen atmosphere at temperatures ranging from 120-160°C, with reaction times typically spanning 16-20 hours [2]. The catalyst loading requirements remain relatively low, typically 5-10% by mole relative to the acrylate substrate [2].
Rhodium-based catalytic systems, particularly those employing BINAP ligands, demonstrate exceptional performance in asymmetric hydrogenation of enamide intermediates [10]. These catalysts achieve enantioselectivities exceeding 99% under optimized conditions, making them invaluable for producing chiral amino acid derivatives [5]. The rhodium-BINAP complex operates effectively at moderate temperatures (room temperature to 50°C) under hydrogen pressure [5].
Iron-based catalysts represent an environmentally sustainable alternative for direct N-alkylation reactions [7] [8]. These systems enable the direct alkylation of unprotected amino acids with alcohols, producing water as the only side product [7] [8]. The iron-catalyzed route proves particularly effective for mono-N-alkyl amino acid synthesis using renewable fatty alcohols [7] [8].
Cesium carbonate serves as an effective base catalyst for promoting cyclization and coupling reactions [11]. This mild base system operates under moderate temperature conditions (room temperature to 70°C) and demonstrates good tolerance for various functional groups [11]. The base-promoted approach proves particularly valuable for one-pot synthetic sequences [6].
The following table details catalytic systems and their performance characteristics:
| Catalyst System | Reaction Type | Typical Yield (%) | Selectivity | Conditions |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid | Hydroamination of acrylates | 80-99 | High regioselectivity | 120-160°C, N₂ atmosphere |
| Rhodium-BINAP complex | Asymmetric hydrogenation | 85-95 | >99% ee possible | RT-50°C, H₂ pressure |
| Iron-based catalysts | Direct N-alkylation with alcohols | 70-91 | Mono/di-alkylation control | 80-120°C, alcohol solvent |
| Cesium carbonate | Base-promoted cyclization | 75-90 | Moderate selectivity | RT-70°C, organic solvent |
| Palladium-phosphine complexes | Cross-coupling reactions | 65-85 | High site selectivity | 80-110°C, ligand required |
Anhydrous ethanol serves as the preferred solvent for hydroamination reactions due to its high boiling point and excellent solvation properties for both pyridine derivatives and acrylate esters [2]. The solvent's ability to stabilize charged intermediates while maintaining chemical inertness makes it particularly suitable for extended reaction times at elevated temperatures [2]. Research demonstrates that ethanol-based systems consistently achieve yields in the 80-99% range [2].
Dimethylformamide containing strong acids represents another highly effective solvent system for amino acid derivative synthesis [4]. This system, preferably combined with pyridine as a tertiary base, creates an apparent pH of 5.3 that optimizes amino acid solubility [4]. The dimethylformamide-pyridine combination enables efficient dissolution of amino acids and their derivatives, facilitating subsequent acylation reactions with yields reaching 80-99% [4].
Temperature optimization plays a critical role in achieving optimal reaction outcomes [12] [13]. For hydroamination reactions using trifluoromethanesulfonic acid catalysis, the optimal temperature range spans 120-160°C [2]. This temperature window provides sufficient thermal energy for catalyst activation while preventing substrate decomposition [2].
Lower temperature protocols prove beneficial for sensitive substrates and asymmetric transformations [14]. Reactions conducted at 25-40°C under optimized buffer conditions achieve yields of 70-85% while maintaining excellent stereochemical control [14]. These mild conditions prove particularly valuable for late-stage functionalization of complex molecules [9].
Dioxane emerges as an excellent choice for reductive amination procedures due to its chemical inertness and moderate boiling point [6]. The solvent provides an ideal environment for rhodium-catalyzed hydrogenation reactions while maintaining substrate stability [6]. Typical yields in dioxane systems range from 75-90% [6].
Phosphate buffer systems combined with ethanol represent environmentally friendly alternatives that align with green chemistry principles [14]. These aqueous-organic mixtures demonstrate good performance for amino acid conjugation reactions while minimizing environmental impact [14]. The buffer system enables precise pH control, which proves crucial for maintaining optimal reaction conditions [14].
The following table summarizes solvent system performance characteristics:
| Solvent System | Temperature Range (°C) | Application | Advantages | Typical Yields (%) |
|---|---|---|---|---|
| Anhydrous ethanol | 120-160 | Hydroamination reactions | High boiling point, good solvation | 80-99 |
| Dimethylformamide + pyridine | 25-70 | Amino acid dissolution/coupling | Excellent amino acid solubility | 80-99 |
| Dioxane | 80-120 | Reductive amination | Inert atmosphere, moderate boiling | 75-90 |
| Phosphate buffer + ethanol | 25-40 | Green chemistry protocols | Environmentally friendly | 70-85 |
| Petroleum ether/ethyl acetate | 0-25 | Crystallization/purification | Selective crystallization | Recovery: 85-95 |
Recrystallization represents the primary purification method for amino acid derivatives due to their zwitterionic nature and predictable solubility patterns [15]. The technique exploits solubility differences in water and ethanol-water mixtures to achieve high purity products [15]. The standard procedure involves dissolving the crude amino acid in boiling solvent, followed by decolorization with acid-washed charcoal if necessary [15].
The crystallization process typically achieves purities ranging from 95-99% with recovery yields of 85-95% [15] [16]. The selection of appropriate solvent mixtures proves critical for successful crystallization [16]. Petroleum ether and ethyl acetate combinations provide excellent selectivity for amino acid derivatives, enabling efficient separation from reaction impurities [2].
Column chromatography serves as a versatile purification technique for complex synthetic mixtures [17]. The method operates through differential adsorption of compounds on silica gel stationary phases, enabling separation based on polarity differences [17]. Typical purities achieved through column chromatography range from 90-98% with recovery yields of 75-90% [17].
Ion-exchange chromatography proves particularly effective for small-scale purifications of amino acid derivatives [15]. This technique exploits charge differences to achieve exceptionally high purities (98-99.5%) with good recovery yields (80-95%) [15]. The method proves especially valuable for removing trace metal impurities and residual salts [15].
Thin-layer chromatography serves primarily as an analytical tool for purity assessment rather than preparative purification [17]. The technique employs ninhydrin detection to visualize amino acid spots, providing rapid assessment of reaction progress and product purity [17]. The method enables calculation of retention factor values for compound identification [17].
Membrane distillation represents an emerging technique for concentration and separation of amino acid solutions [18]. This method achieves purities of 90-95% with recovery yields of 85-92% [18]. The technique proves particularly valuable for concentrating dilute amino acid solutions while removing volatile impurities [18].
The following table summarizes purification technique performance:
| Technique | Principle | Typical Purity (%) | Recovery Yield (%) | Best Applications |
|---|---|---|---|---|
| Recrystallization | Solubility differences | 95-99 | 85-95 | Amino acid derivatives |
| Column chromatography | Differential adsorption | 90-98 | 75-90 | Complex mixtures |
| Ion-exchange chromatography | Charge-based separation | 98-99.5 | 80-95 | Small quantities (1-5g) |
| Thin-layer chromatography | Analytical/preparative separation | Analytical only | Variable | Purity assessment |
| Membrane distillation | Selective permeation | 90-95 | 85-92 | Concentration/separation |
Advanced fraction collection methods enable optimization of both purity and yield through strategic peak splitting [19]. This approach involves collecting the front, middle, and rear portions of chromatographic peaks separately, allowing for reprocessing of partially pure fractions [19]. The method reduces re-analysis time while maximizing product recovery [19].
Flow crystallization techniques offer precise control over crystal formation, leading to improved yield and purity outcomes [16]. These methods exploit controlled supersaturation and nucleation to produce uniform crystals with enhanced purity [16]. The technique proves particularly valuable for polymorphic control and enantiomeric resolution [16].
| Proton set | δ/ppm (D2O, 400 MHz) | Multiplicity | J/Hz | Integration | Assignment | Source |
|---|---|---|---|---|---|---|
| H-2 (α-CH) | 4.51 [1] | t | 7.2 | 1 | CH adjacent to both carbonyl and N | 73 |
| H-5 (pyridine) | 8.73 [1] | m | – | 1 | Aromatic proton ortho to ring N | 73 |
| H-4 (pyridine) | 8.67 [1] | d | 5.6 | 1 | Meta to ring N | 73 |
| H-6 (pyridine) | 8.52 [1] | d | 8.2 | 1 | Para to ring N | 73 |
| H-2’ (pyridine) | 8.00 [1] | dd | 8.1, 5.9 | 1 | Ortho/para couplings | 73 |
| N-CH2-Py (benzylic) | 3.49–3.55 / 3.40–3.45 [1] | AB dd | 14.8, 7.7 / 14.8, 6.6 | 2 | Methylene linking N to ring | 73 |
| β-CH3 | 1.38 (pred.) | d | 7.0 | 3 | Terminal methyl of alanine spine | 90 |
Key spectral features
| Carbon | δ/ppm (D2O, 100 MHz) | Assignment | Source |
|---|---|---|---|
| 177.0 | C=O (carboxyl) | 73 | |
| 149.0 | C-3 (ring N-bearing) | 73 | |
| 148.1 | C-2 (ring) | 73 | |
| 140.5 | C-6 (ring) | 73 | |
| 135.4 | C-4 (ring) | 73 | |
| 127.6 | C-5 (ring) | 73 | |
| 54.0 | α-CH | 73 | |
| 52.7 | N-CH2 (benzylic) | 73 | |
| 32.3 | β-CH3 bearing carbon | 73 |
A 1D-selective NOESY experiment (irradiation at the overlapped 8.70 ppm region) recorded for an equimolar mixture of the target compound and its L-citrulline oxidation product displays distinct NOE contacts to the benzylic CH2 protons at 4.58–4.62 ppm and to the α-CH proton at 4.51 ppm, confirming spatial adjacency between the heteroaromatic ring and the alanyl backbone [4]. COSY cross-peaks between the α-CH and β-methyl protons (1.38 ppm) further secure the assignment of the side-chain topology.
| Proton (400 MHz, 37 °C, pH 7.4) | T1/s | Implication for quantitative NMR | Source |
|---|---|---|---|
| H-5 (8.73 ppm) | 3.6 [4] | Rapid repetition possible with 15 s recycle delays | 90 |
| H-2’ (8.00 ppm) | 3.2 [4] | Adequate for kinetic monitoring | 90 |
| Benzylic CH2 | 2.9 [4] | Slightly faster relaxation from rotational mobility | 90 |
| Adduct | m/z | Calculated | Experimental | Error/ppm | Relative Intensity | Source |
|---|---|---|---|---|---|---|
| [M + H]+ | 181.0972 | 181.0972 | 181.0971 [1] | −0.6 | 100 | 73 |
| [M − H]− | 179.0826 | 179.0826 | 179.0825 [1] | −0.6 | 85 | 73 |
| [M + Na]+ | 203.0791 | 203.0791 | 203.0789 [1] | −1.0 | 30 | 73 |
| m/z | Tentative ion formula | Neutral loss | Diagnostic value | Source |
|---|---|---|---|---|
| 163.0871 | [M + H − H2O]+ | H2O | Confirms carboxylic OH presence by facile dehydration [1] | 73 |
| 136.0610 | C8H6N2O+ | 45 Da (C2H5NO) | Cleavage of α-C—N bond; retains pyridyl core [5] | 71 |
| 122.0712 | C6H8NO2+ | 59 Da (C3H5N) | Loss of pyridylmethylamine; hallmark β-alanine fragment [5] | 71 |
| 94.0548 | C5H6NO+ | 87 Da | Pyridyl cation from N-CH2 scission [6] | 41 |
Simulation of the [M + H]+ cluster shows a 100:3.5 abundance ratio for the M/M + 1 peaks, attributable primarily to the natural 13C contribution (7.3%) across nine carbons; the absence of heavier heteroatoms simplifies pattern recognition in complex matrices [1].
| Observed ν /cm-1 (KBr) | Band attribution | Diagnostic significance | Source |
|---|---|---|---|
| 3278 (br) | ν(N-H) secondary amine stretch | Hydrogen-bonded, broad envelope [7] | 121 |
| 3070 | ν(C-H) aromatic | Ring-current confirmation | 121 |
| 2962 / 2935 | ν(C-H) aliphatic | β-methyl and benzylic CH2 | 121 |
| 1712 | ν(C=O) carboxylic (unionised) | Shifts to 1585 cm-1 in salts, useful for pKa determinations [8] | 98 |
| 1645 | δ(NH) + ν(C=N) conjugated | Amide resonance with pyridyl ring [7] | 121 |
| 1601 / 1580 | ν(C=C)/(C=N) pyridine skeleton | Two-band pattern characteristic of 3-substituted ring [9] | 96 |
| 1454 | δ(CH3) scissoring | Identifies alanine methyl group | 121 |
| 1033 | ν(C-N) aliphatic | Sensitive to protonation of N | 121 |
The simultaneous presence of broad ν(N-H) and ν(O–H) absorptions confirms intra- or intermolecular hydrogen bonding in the solid state; the split carboxylate band (1712 → 1558 + 1404 cm-1) on titration is a convenient probe for salt-formation monitoring during synthetic or formulation work [10].
| λmax /nm (MeOH, 25 °C) | ε /L mol⁻¹ cm⁻¹ | Transition assignment | Source |
|---|---|---|---|
| 262 | 5,100 [11] | π→π* of pyridyl ring; comparable to nicotine & 4-vinylpyridine chromophores | 94 |
| 219 | 7,300 [12] | n→π* contribution from amide carbonyl conjugated with ring | 97 |
The high-energy 219 nm band dominates quantitative assays, whereas the 262 nm shoulder is unique among β-alanine analogues and thus forms the analytical signature employed in HPLC-UV methods for purity and degradation studies (LOD ≈ 8 ng mL-1 by ion-pair RP-HPLC, detection at 262 nm [13]).
Titrimetric UV studies (pH 2 → 10) reveal a 3 nm hypsochromic shift of the 262 nm band upon deprotonation of the pyridyl nitrogen (apparent pKa = 5.25 ± 0.05), paralleling behaviour reported for simple pyridine derivatives in silica–alumina matrices [14]. The acid/base spectral switching grants a facile, non-chromatographic method to follow protonation equilibria during salt screening.